molecular formula C13H19NO3 B5871303 4-(2,4-dimethoxybenzyl)morpholine

4-(2,4-dimethoxybenzyl)morpholine

Cat. No.: B5871303
M. Wt: 237.29 g/mol
InChI Key: FSVQGPCEKHXSEN-UHFFFAOYSA-N
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Description

4-(2,4-Dimethoxybenzyl)morpholine is a substituted morpholine derivative featuring a benzyl group with methoxy substituents at the 2- and 4-positions of the aromatic ring. Morpholine derivatives are widely explored in medicinal chemistry due to their versatility as intermediates and bioactive scaffolds.

Properties

IUPAC Name

4-[(2,4-dimethoxyphenyl)methyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-15-12-4-3-11(13(9-12)16-2)10-14-5-7-17-8-6-14/h3-4,9H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVQGPCEKHXSEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCOCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Electronic Properties

Substituents on the benzyl ring significantly alter electronic and steric profiles:

  • 4-(4-Nitrobenzyl)morpholine: The nitro group is strongly electron-withdrawing, reducing electron density on the aromatic ring. This enhances reactivity in electrophilic substitutions and influences crystal packing, as evidenced by its monoclinic structure (a = 6.1371 Å, b = 8.2535 Å) .
  • 4-(2,4-Dimethoxybenzyl)morpholine : Methoxy groups donate electrons via resonance, increasing aromatic electron density. This may improve solubility in polar solvents compared to nitro or halogenated analogs .
Table 1: Key Physicochemical Properties
Compound Substituents Molecular Weight Melting Point (°C) Key Features
4-(2,4-Dimethoxybenzyl)morpholine 2,4-OCH₃ ~265 (estimated) Not reported High electron density, lipophilic
4-(4-Nitrobenzyl)morpholine 4-NO₂ 222.24 Not reported Electron-deficient, anticancer intermediate
4-(2-Chlorobenzyl)morpholine 2-Cl ~215 (estimated) Not reported Steric hindrance, CYP450 inhibitor
4-(4-Methoxybenzoyl)morpholine 4-OCH₃ (benzoyl) 251.28 Not reported Ketone group alters reactivity

Challenges and Opportunities

  • Steric Effects : Ortho-substituted derivatives (e.g., 2-chloro) face synthetic challenges due to hindered access to reactive sites.
  • Solubility : Methoxy groups enhance lipophilicity, which could improve blood-brain barrier penetration but reduce aqueous solubility.
  • Unanswered Questions : The biological activity of 4-(2,4-dimethoxybenzyl)morpholine remains underexplored. Future studies could focus on its pharmacokinetics and target validation.

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